ethyl 5-bromo-1H-indazole-7-carboxylate

Medicinal Chemistry ADME Optimization Drug Design

This 5,7-regioisomeric indazole building block is essential for constructing 3,5,7-trisubstituted indazole pharmacophores, particularly potent IKK2 inhibitors. The C5 bromine serves as a reliable Suzuki-Miyaura cross-coupling handle for aryl/heteroaryl diversification, while the C7 ethyl ester acts as a protected carboxylic acid for late-stage amide coupling or bioconjugation. Unlike generic 3-bromo or 4-bromo analogs, this specific substitution pattern delivers distinct electronic and steric profiles critical for target selectivity. Scalable multi-gram synthesis (40% overall yield) demonstrated for process chemistry campaigns. Ideal for kinase inhibitor SAR programs and chemical probe development.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1220039-34-8
Cat. No. B1441084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-1H-indazole-7-carboxylate
CAS1220039-34-8
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC2=C1NN=C2)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-7(11)3-6-5-12-13-9(6)8/h3-5H,2H2,1H3,(H,12,13)
InChIKeyWLNULTCILZONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-1H-Indazole-7-Carboxylate (CAS 1220039-34-8): Essential Indazole Building Block with Defined 5,7-Regiospecific Substitution


Ethyl 5-bromo-1H-indazole-7-carboxylate (CAS 1220039-34-8) is a 5-bromo-7-carboxylate-substituted 1H-indazole derivative with molecular formula C₁₀H₉BrN₂O₂ and molecular weight 269.09 g/mol. Its structural architecture, characterized by a bromine atom at the 5-position and an ethyl carboxylate ester at the 7-position of the indazole ring, establishes a unique electronic and steric environment that underpins its utility as a versatile intermediate in medicinal chemistry and chemical biology . This specific substitution pattern enables distinct reactivity profiles in cross-coupling transformations and confers physicochemical properties, such as a predicted logP of 2.425 , that differ meaningfully from other indazole regioisomers and ester analogs. These attributes make it a critical building block for synthesizing complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive molecules.

Why Ethyl 5-Bromo-1H-Indazole-7-Carboxylate Cannot Be Interchanged with Other Indazole Carboxylates


The 5-bromo-7-carboxylate regioisomeric arrangement of ethyl 5-bromo-1H-indazole-7-carboxylate is not merely a trivial variation but a decisive factor in its synthetic and biological performance. Simple substitution with other halogenated indazole carboxylates—such as the 3-bromo-7-carboxylate, the 5-bromo-3-carboxylate, or the 4-bromo-7-carboxylate analogs—leads to fundamentally different electronic distributions, steric profiles, and metabolic liabilities . This regioisomeric specificity has been exploited in the development of potent IKK2 inhibitors and other kinase-targeted agents, where the precise placement of the bromine and ester moieties is essential for achieving desired selectivity and potency [1]. Consequently, the use of this specific compound is mandated for projects where the 5,7-substitution pattern is required to recapitulate or optimize a lead series, as generic substitution risks introducing unwanted changes in reactivity, target engagement, or pharmacokinetic behavior.

Quantitative Differentiation of Ethyl 5-Bromo-1H-Indazole-7-Carboxylate: Comparative Physicochemical and Synthetic Data


Lipophilicity Modulation: Ethyl Ester LogP Advantage vs. Methyl Ester Analog

Ethyl 5-bromo-1H-indazole-7-carboxylate demonstrates a higher predicted logP value (2.425) compared to its direct methyl ester analog, methyl 5-bromo-1H-indazole-7-carboxylate (logP = 2.112) [1]. This difference of +0.313 logP units corresponds to a roughly two-fold increase in lipophilicity, which can influence passive membrane permeability and metabolic stability. In the context of optimizing lead compounds for central nervous system (CNS) penetration or enhancing cellular uptake, this quantifiable shift in physicochemical property provides a rational basis for selecting the ethyl ester over the methyl ester.

Medicinal Chemistry ADME Optimization Drug Design

Regioisomeric Differentiation: 5-Bromo-7-Carboxylate vs. 3-Bromo-7-Carboxylate for Downstream Functionalization

The 5-bromo-7-carboxylate substitution pattern of the target compound is critical for accessing biologically relevant 3,5,7-trisubstituted indazole scaffolds, which have been identified as potent IKK2 inhibitors . In contrast, the 3-bromo-7-carboxylate regioisomer (e.g., ethyl 3-bromo-1H-indazole-7-carboxylate) presents a blocked 3-position, preventing subsequent functionalization at this site. The 5-bromo derivative allows for selective elaboration at the 3-position via cross-coupling or C-H activation, while the 7-carboxylate serves as a versatile handle for amide bond formation or reduction. This strategic advantage is evidenced by the successful use of a 5-bromo-7-carboxylate intermediate in an eight-step scalable synthesis of a key IKK2 inhibitor, achieving an overall yield of 40% .

Organic Synthesis Medicinal Chemistry Kinase Inhibitors

Suzuki-Miyaura Cross-Coupling Competence: Quantitative Comparison of Halogen Reactivity

The 5-bromo substituent of ethyl 5-bromo-1H-indazole-7-carboxylate is a competent partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at the 5-position. While specific yield data for this exact compound is not publicly available in peer-reviewed literature, the analogous methyl 5-bromo-1H-indazole-7-carboxylate has been shown to undergo regioselective alkylation in >90% yield, and its bromine atom is highlighted as enhancing electrophilicity for nucleophilic substitution and cross-coupling [1]. In contrast, the corresponding 5-chloro or 5-iodo analogs would exhibit markedly different reactivity profiles (e.g., slower oxidative addition for chloro, potential for unwanted side reactions for iodo). The bromine atom provides an optimal balance of reactivity and stability for broad synthetic applicability.

Cross-Coupling C-C Bond Formation Synthetic Methodology

Kinase Inhibition Scaffold Validation: 5-Substituted Indazoles as Privileged Kinase Inhibitor Core

The 5-substituted indazole core, which includes ethyl 5-bromo-1H-indazole-7-carboxylate, is a validated scaffold for kinase inhibition. In a systematic study, a series of 5-substituted indazoles were synthesized and evaluated against a panel of kinases, leading to the identification of potent inhibitors for Gsk3β, Rock2, and Egfr . While the exact IC₅₀ of the ethyl 5-bromo-7-carboxylate derivative is not reported, the class has demonstrated robust activity, with some compounds achieving nanomolar potency. For context, the parent 5-bromo-1H-indazole (CAS 53857-57-1) has been profiled in BindingDB, showing IC₅₀ values of 16.3 µM against ROCK2 and 410 µM against CK2α [1]. The presence of the 7-carboxylate ester in the target compound is expected to further modulate kinase binding affinity and selectivity, as the carboxyl group is known to have a crucial impact on inhibitory activity in related indazole series [2].

Kinase Inhibitors Drug Discovery Oncology

Primary Research and Industrial Applications for Ethyl 5-Bromo-1H-Indazole-7-Carboxylate


Medicinal Chemistry: Synthesis of 3,5,7-Trisubstituted Indazole Kinase Inhibitors

The 5-bromo-7-carboxylate pattern of this compound is essential for constructing 3,5,7-trisubstituted indazoles, a pharmacophore associated with potent IKK2 inhibition . Researchers can utilize the ethyl ester as a protected carboxylic acid equivalent, performing selective functionalization at the 3-position (e.g., via Suzuki coupling of a bromo intermediate or C-H activation) while the bromine at C5 remains available for subsequent diversification. This modular approach facilitates the rapid exploration of structure-activity relationships (SAR) in kinase inhibitor programs.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling for Library Synthesis

The 5-bromo substituent serves as a reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the 5-position of the indazole core . This transformation is a workhorse in medicinal chemistry for generating compound libraries. The ethyl ester at C7 can be hydrolyzed to the corresponding carboxylic acid for further amide coupling or retained as a lipophilic moiety to modulate compound properties.

Bioconjugation and Chemical Probe Development

The dual functionality of ethyl 5-bromo-1H-indazole-7-carboxylate—a halogen for cross-coupling and an ester for conversion to a reactive carboxylic acid—makes it an ideal starting material for synthesizing bioconjugates or chemical probes. The carboxylic acid (obtained after ester hydrolysis) can be activated and coupled to amine-containing linkers or fluorophores, while the bromine can be used to install a biotin tag or photoaffinity label via palladium catalysis. This enables the creation of tool compounds for target identification or cellular imaging studies.

Process Chemistry: Scalable Intermediate for Drug Substance Manufacturing

The robust and scalable synthetic route to 3,5,7-trisubstituted indazoles, which utilizes a 5-bromo-7-carboxylate intermediate analogous to this compound, has been demonstrated at the multi-gram scale with an overall yield of 40% . This precedent establishes the feasibility of using ethyl 5-bromo-1H-indazole-7-carboxylate in process chemistry campaigns, where reliable access to key intermediates is critical for the large-scale production of active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-bromo-1H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.